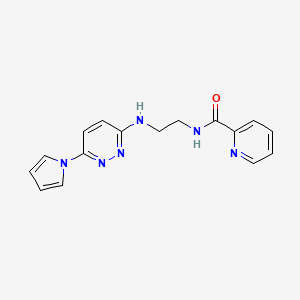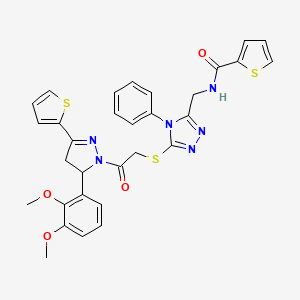
3-(3-Azidopropoxy)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Azidopropoxy)propan-1-ol is an organic compound that contains an azide group and a hydroxyl group. It is used as a reagent in various chemical reactions, particularly in click chemistry, which is a class of biocompatible small molecule reactions commonly used in bioconjugation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Azidopropoxy)propan-1-ol typically involves the reaction of 3-chloropropanol with sodium azide in the presence of a solvent such as dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the substitution of the chlorine atom with the azide group. The general reaction scheme is as follows:
Cl-(CH2)3-OH+NaN3→N3-(CH2)3-OH+NaCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Azidopropoxy)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The azide group can be reduced to form an amine.
Substitution: The azide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or thiols can react with the azide group under mild conditions.
Major Products Formed
Oxidation: Formation of 3-(3-azidopropoxy)propanal or 3-(3-azidopropoxy)propanoic acid.
Reduction: Formation of 3-(3-aminopropoxy)propan-1-ol.
Substitution: Formation of various substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
3-(3-Azidopropoxy)propan-1-ol is utilized in several scientific research applications:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and polyesters.
Biology: Employed in bioconjugation techniques for labeling biomolecules.
Medicine: Investigated for potential use in drug delivery systems and diagnostic imaging.
Industry: Applied in the production of specialty polymers and materials.
Mécanisme D'action
The mechanism of action of 3-(3-Azidopropoxy)propan-1-ol involves its participation in click chemistry reactions, particularly the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction allows for the selective and copper-free modification of biomolecules. The azide group reacts with an alkyne to form a stable triazole ring, facilitating the conjugation of various functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Azido-1-propanol
- 2-(2-Azidoethoxy)ethanol
- Benzyl azide
- 4-Azidobenzoic acid
Uniqueness
3-(3-Azidopropoxy)propan-1-ol is unique due to its dual functionality, containing both an azide group and a hydroxyl group. This allows it to participate in a wider range of chemical reactions compared to similar compounds that may only contain one functional group. Its use in SPAAC reactions also sets it apart, providing a versatile tool for bioconjugation and material science applications.
Propriétés
IUPAC Name |
3-(3-azidopropoxy)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O2/c7-9-8-3-1-5-11-6-2-4-10/h10H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVMNOKXWAMDXHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN=[N+]=[N-])COCCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(4-bromophenyl)sulfanyl]methyl}-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B2431578.png)
![3-Fluoro-8-{4'-fluoro-[1,1'-biphenyl]-4-carbonyl}-8-azabicyclo[3.2.1]octane](/img/structure/B2431582.png)
![(5aR,10aS)-1,3,8,10a-tetrahydroxy-2,5a-bis(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one](/img/structure/B2431583.png)
![5-((2-(2,4-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2431584.png)

![N-(6-bromo-4-hydroxypyrido[2,3-d]pyrimidin-2-yl)pivalamide](/img/structure/B2431587.png)


![7-Bromo-3-ethyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B2431593.png)




